Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various substituents such as benzyl, dimethoxybenzylidene, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazole-pyrimidine coreThe reaction conditions often require the use of solvents like toluene and catalysts such as potassium hydroxide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols.
Scientific Research Applications
Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities with Benzyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and pyrimidine-5-carboxylic acid also exhibit similar structural features.
Uniqueness
The uniqueness of this compound lies in its combination of thiazole and pyrimidine rings with benzyl, dimethoxybenzylidene, and thiophene substituents.
Properties
CAS No. |
617697-02-6 |
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Molecular Formula |
C28H24N2O5S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
benzyl (2E)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H24N2O5S2/c1-17-24(27(32)35-16-18-8-5-4-6-9-18)25(22-10-7-13-36-22)30-26(31)23(37-28(30)29-17)14-19-11-12-20(33-2)15-21(19)34-3/h4-15,25H,16H2,1-3H3/b23-14+ |
InChI Key |
XQUISVCGBOXEJS-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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